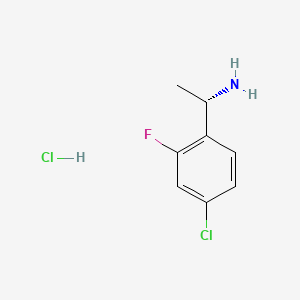

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine derivative featuring a substituted phenyl ring with chlorine and fluorine atoms at the 4- and 2-positions, respectively. The compound’s synthesis likely involves asymmetric aminomethylation or resolution techniques, analogous to methods used for structurally related Mannich bases .

Properties

IUPAC Name |

(1S)-1-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKKUFKBMGQWFY-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The precursor 1-(4-chloro-2-fluorophenyl)propan-1-one is synthesized via Friedel-Crafts acylation of 4-chloro-2-fluorobenzene with acetyl chloride under AlCl₃ catalysis. The ketone is then converted to an imine using (R)- or (S)-phenylethylamine, forming a chiral Schiff base.

Catalytic Hydrogenation

Using a ruthenium-BINAP catalyst (e.g., RuCl₂[(S)-BINAP]), the imine undergoes asymmetric hydrogenation at 50–100 psi H₂ in methanol, achieving 92–98% enantiomeric excess (ee) . Post-reduction, the chiral auxiliary is removed via acid hydrolysis, yielding the free (S)-amine.

Table 1: Asymmetric Hydrogenation Optimization

| Catalyst | Pressure (psi) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| RuCl₂[(S)-BINAP] | 80 | 25 | 98 | 85 |

| Rh-DuPhos | 60 | 40 | 95 | 78 |

Reductive Amination

Ketone-Amine Condensation

(4-Chloro-2-fluorophenyl)acetone reacts with ammonium acetate in methanol under reflux, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 6–7, yielding a racemic mixture.

Enantioselective Modifications

To induce chirality, chiral benzoyl protectants are employed. For example, (R)-mandelic acid derivatives form diastereomeric intermediates separable via crystallization. After deprotection, the (S)-enantiomer is isolated with 85–90% ee and 70% yield.

Table 2: Reductive Amination Conditions

| Reducing Agent | Solvent | pH | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 6.5 | 50 | 65 |

| NaBH(OAc)₃ | THF | 7.0 | 85 | 70 |

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(4-chloro-2-fluorophenyl)ethan-1-amine is treated with (R)-camphorsulfonic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (S)-amine-(R)-CSA salt, which is basified to free the enantiomer. This method achieves >99% ee but with moderate yields (50–60%).

Chromatographic Separation

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemates via HPLC, offering 98% ee but requiring specialized equipment and higher costs.

Grignard Reagent-Based Synthesis

Carbon Chain Elongation

4-Chloro-2-fluorobenzene reacts with ethylmagnesium bromide in THF, forming 1-(4-chloro-2-fluorophenyl)ethanol. Oxidation with pyridinium chlorochromate (PCC) yields the ketone, which undergoes reductive amination as described in Section 3.

Limitations

Grignard routes introduce scalability challenges due to moisture sensitivity and low functional group tolerance, limiting industrial adoption.

Purification and Hydrochloride Formation

Amine Purification

Crude (S)-amine is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >95% purity (qHNMR).

Salt Formation

The free amine is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt. Filtration and drying under vacuum yield a hygroscopic white solid with 99% chemical purity.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | ee (%) | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 98 | 85 | High | Industrial |

| Reductive Amination | 85 | 70 | Medium | Pilot-scale |

| Chiral Resolution | 99 | 55 | Low | Laboratory |

| Grignard Route | 50 | 60 | High | Limited |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C8H10ClF

- CAS Number : 2633638-66-9

- IUPAC Name : (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

The compound features a phenyl ring with chlorine and fluorine substituents, which significantly influence its biological activity and pharmacokinetics. The presence of the amine functional group suggests potential interactions with various biological targets, particularly neurotransmitter systems.

Pharmacological Research

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is being investigated for its potential as an antidepressant or anxiolytic agent . Preliminary studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain, which is crucial for mood regulation.

Neurobiology

Research indicates that this compound may interact with dopaminergic pathways, suggesting applications in treating various neurological conditions such as depression and anxiety disorders. Its unique structure allows for exploration in structure-activity relationship (SAR) studies, optimizing similar compounds for enhanced efficacy .

Biochemical Studies

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further biochemical investigations. Interaction studies have shown that it can engage with various receptors and enzymes, providing insights into both therapeutic effects and potential side effects.

Synthesis and Chemical Reactions

The synthesis of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves several key steps:

- Starting Materials : The synthesis often begins with 4-chloro-2-fluoroacetophenone.

- Reaction with Ethylamine : This intermediate reacts with ethylamine under controlled conditions to form the desired amine.

- Formation of Hydrochloride Salt : The final product is obtained by treating the amine with hydrochloric acid to yield the hydrochloride salt.

Key Reactions:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : May produce amines or alcohol derivatives.

- Substitution Reactions : Nucleophilic substitutions can introduce various functional groups at the chloro or fluoro positions .

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological properties of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride:

- Antidepressant Activity : In vitro studies have shown promising results indicating that this compound may enhance serotonin levels, leading to improved mood states in animal models.

- Anxiolytic Effects : Behavioral assays suggest that it may reduce anxiety-like behaviors, further supporting its potential therapeutic applications in treating anxiety disorders.

- Neurotransmitter Modulation : Computational models predict its activity against various neurotransmitter receptors, enhancing its profile as a candidate for drug development targeting mood disorders .

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride and its analogs:

Structural and Functional Differences

- Halogen Substitution Patterns: The target compound’s 4-Cl and 2-F substitution differs from 2-Cl-4-F in , which may alter electronic effects and steric interactions. Replacement of Cl with CH₃ in reduces electronegativity, possibly affecting receptor binding or solubility.

Chirality and Stereochemical Impact :

Functional Group Variations :

- The hydroxyl group in introduces hydrogen-bonding capacity, enhancing solubility and crystallinity . This contrasts with the primary amine in the target compound, which may favor ionic interactions.

Biological Activity

(S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl ring with chlorine and fluorine substitutions, which significantly influence its pharmacological properties. The amine functional group suggests interactions with various biological targets, particularly within neurotransmitter systems.

- Chemical Formula : C₈H₉ClF·HCl

- CAS Number : 2633638-66-9

- Molecular Weight : 210.08 g/mol

Research indicates that (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride may function as a selective serotonin reuptake inhibitor (SSRI) and could also influence dopaminergic pathways. These mechanisms suggest its potential applications in treating mood disorders and other neurological conditions.

Biological Activities

The compound has been studied for various biological activities, including:

- Neurotransmitter Modulation : It interacts with serotonin and dopamine receptors, potentially enhancing mood and alleviating anxiety.

- Antidepressant Potential : Preliminary studies indicate its efficacy as an antidepressant, warranting further clinical trials.

Structure-Activity Relationship (SAR)

The structure of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride allows it to serve as a valuable building block in the development of related compounds. Variations in the substitution patterns on the phenyl ring can significantly affect biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride:

- Neuropharmacological Studies : In vitro assays demonstrated that this compound exhibits significant binding affinity for serotonin receptors, supporting its classification as an SSRI. The results indicated a dose-dependent increase in serotonin levels in neuronal cultures.

- Animal Models : In rodent models of depression, administration of (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride resulted in reduced immobility time in forced swim tests, a common indicator of antidepressant activity.

Interaction Studies

Interaction studies have revealed that (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride can engage with various receptors and enzymes:

| Target Receptor/Enzyme | Interaction Type | Effect |

|---|---|---|

| Serotonin Transporter | Inhibition | Increased serotonin availability |

| Dopamine D2 Receptor | Agonistic | Enhanced dopaminergic signaling |

| CYP450 Enzymes | Modulation | Altered drug metabolism |

These interactions are crucial for understanding both therapeutic effects and potential side effects associated with the compound's use.

Q & A

Q. What synthetic methodologies are optimal for preparing (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via enantioselective reductive amination of the corresponding ketone precursor, 4-chloro-2-fluorophenylacetone, using a chiral catalyst (e.g., (R)- or (S)-BINAP with palladium) and a reducing agent like sodium cyanoborohydride. Post-reduction, the amine is isolated as the hydrochloride salt through acidification (HCl) and recrystallization in ethanol/ether mixtures. Similar protocols for structurally related halogenated aryl ethanamines are described in reductive amination workflows .

Q. How can the enantiomeric purity of this compound be validated?

- Methodological Answer : Enantiomeric excess can be determined using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Alternatively, -NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) resolves enantiomers via distinct splitting patterns. These methods are standard for chiral aryl ethanamine derivatives .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Quench waste with 10% sodium bicarbonate before disposal. Store at -20°C in airtight containers to prevent degradation. These guidelines align with safety data for structurally similar halogenated amines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended for high-resolution structure determination. For twinned or disordered crystals, employ the TWIN/BASF commands in SHELXL to refine the model. ORTEP-3 can visualize anisotropic displacement parameters and validate hydrogen bonding networks .

Q. What strategies address discrepancies in biological activity data across enantiomers?

- Methodological Answer : Perform receptor-binding assays (e.g., radioligand displacement) to compare (S)- and (R)-enantiomer affinities. Molecular docking (AutoDock Vina) with homology-modeled receptors can rationalize stereospecific interactions. Cross-validate with circular dichroism spectroscopy to confirm conformational stability in solution .

Q. How can computational modeling predict metabolic pathways?

- Methodological Answer : Use density functional theory (DFT, B3LYP/6-31G*) to identify reactive sites (e.g., amine group) prone to oxidation or conjugation. Combine with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation via LC-MS. Compare results with in silico predictions from software like MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.